molecular formula C16H21N3O3S B7134833 N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B7134833
M. Wt: 335.4 g/mol
InChI Key: WMIFQCNQQHQMSC-UHFFFAOYSA-N
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Description

N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound characterized by its unique structural motifs, including an oxadiazole ring and a benzothiophene moiety. This compound holds significant potential in various fields of scientific research and industry due to its complex molecular architecture and promising bioactivity.

Properties

IUPAC Name

N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-10(21-3)15-17-14(22-18-15)8-19(2)16(20)12-9-23-13-7-5-4-6-11(12)13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIFQCNQQHQMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NOC(=N1)CN(C)C(=O)C2=CSC3=C2CCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of the oxadiazole ring and subsequent incorporation into the benzothiophene framework. Starting materials such as 1,2,4-oxadiazoles and substituted benzothiophenes are subjected to condensation reactions under controlled conditions to achieve the desired product.

Industrial Production Methods: : On an industrial scale, the production may involve optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are employed to ensure product quality and consistency.

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, which may involve the use of strong oxidizing agents to yield oxidized derivatives.

  • Reduction: : Reduction reactions may be performed using reducing agents like lithium aluminum hydride to obtain reduced forms.

  • Substitution: : Various nucleophilic and electrophilic substitution reactions can be employed to introduce new functional groups into the molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Reaction Conditions: : Typically, reactions are carried out under an inert atmosphere, in solvents like dichloromethane or toluene, and at temperatures ranging from 0°C to 100°C depending on the reaction type.

Major Products Formed: : The products of these reactions depend on the nature of the reagents and reaction conditions. Oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has diverse applications in several scientific fields:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules and as a precursor in organic synthesis.

  • Biology: : Investigated for its potential as a bioactive compound with applications in drug discovery and development.

  • Medicine: : Explored for therapeutic potentials such as anti-inflammatory, anti-cancer, or anti-microbial activities.

  • Industry: : Utilized in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. The specific mechanisms involve binding to molecular targets such as enzymes or receptors, altering their activity. For example, the oxadiazole ring may engage in hydrogen bonding or π-π interactions with biological macromolecules, influencing their function and signaling pathways. The benzothiophene moiety can enhance the compound's affinity and specificity toward its targets, thus modulating biological responses.

Comparison with Similar Compounds

Comparing N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide with other similar compounds highlights its uniqueness in terms of structure and functionality. Similar compounds may include:

  • N-[[3-(2-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: : A variation with a different alkoxy group, altering its physical and chemical properties.

  • N-[[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: : A compound with an ethyl group substitution, impacting its reactivity and bioactivity.

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